molecular formula C8H7F3N2O2 B13033080 3-Amino-5-(trifluoromethoxy)benzamide

3-Amino-5-(trifluoromethoxy)benzamide

Cat. No.: B13033080
M. Wt: 220.15 g/mol
InChI Key: KPWJNYKXOWEHID-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H7F3N2O2 It is characterized by the presence of an amino group at the 3-position and a trifluoromethoxy group at the 5-position on a benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with appropriate reagents to introduce the trifluoromethoxy group . The reaction conditions often include the use of strong bases and specific solvents to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-Amino-5-(trifluoromethoxy)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the trifluoromethoxy group .

Mechanism of Action

The mechanism of action of 3-Amino-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The amino group may also play a role in forming hydrogen bonds with target molecules, further stabilizing the interaction . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(trifluoromethoxy)benzamide is unique due to the presence of both an amino group and a trifluoromethoxy group on the benzamide ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

3-amino-5-(trifluoromethoxy)benzamide

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-2-4(7(13)14)1-5(12)3-6/h1-3H,12H2,(H2,13,14)

InChI Key

KPWJNYKXOWEHID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)OC(F)(F)F)C(=O)N

Origin of Product

United States

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